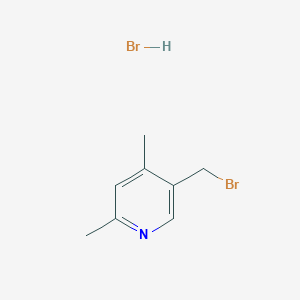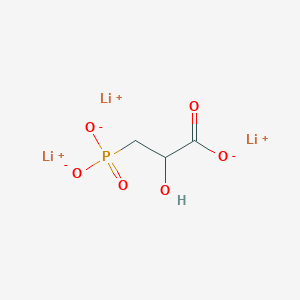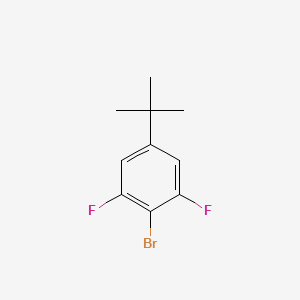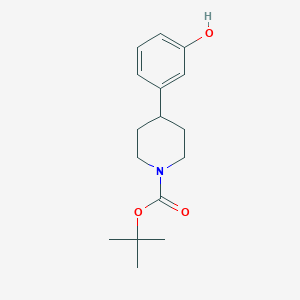amine](/img/structure/B13513782.png)
[2-(2,3-dihydro-1H-indol-1-yl)ethyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-indol-1-yl)ethylamine: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
准备方法
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
化学反应分析
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert indole derivatives into their reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
- Oxidized indole derivatives
- Reduced indole derivatives
- Substituted indole derivatives
科学研究应用
Chemistry: Indole derivatives are used as building blocks in organic synthesis due to their versatile reactivity . Biology: They exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Medicine: Indole derivatives are used in the development of pharmaceuticals for treating diseases such as cancer and viral infections . Industry: They are used in the production of dyes, agrochemicals, and other industrial products .
作用机制
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
相似化合物的比较
Indole: The parent compound of indole derivatives.
Tryptophan: An essential amino acid containing an indole ring.
Indole-3-acetic acid: A plant hormone derived from indole.
Uniqueness: 2-(2,3-dihydro-1H-indol-1-yl)ethylamine is unique due to its specific structure, which imparts distinct biological and chemical properties compared to other indole derivatives .
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
2-(2,3-dihydroindol-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H16N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-5,12H,6-9H2,1H3 |
InChI 键 |
BJKQSFDKXBILAH-UHFFFAOYSA-N |
规范 SMILES |
CNCCN1CCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)


![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)



![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)



